3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate
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Overview
Description
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is a chemical compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester typically involves the reaction of 1-naphthyl isocyanate with 3-(2-methylpiperidino)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphtyl)carbamic acid 3-(2-piperidino)propyl ester
- N-(1-Naphtyl)carbamic acid 3-(2-ethylpiperidino)propyl ester
Uniqueness
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring
Properties
CAS No. |
63982-21-8 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23) |
InChI Key |
ROHRQKMUJHLVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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